methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18033848
InChI: InChI=1S/C10H14N2O2/c1-12-6-7-4-3-5-8(9(7)11-12)10(13)14-2/h6,8H,3-5H2,1-2H3
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate

CAS No.:

Cat. No.: VC18033848

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name methyl 2-methyl-4,5,6,7-tetrahydroindazole-7-carboxylate
Standard InChI InChI=1S/C10H14N2O2/c1-12-6-7-4-3-5-8(9(7)11-12)10(13)14-2/h6,8H,3-5H2,1-2H3
Standard InChI Key NUWIJNWFAVUTEI-UHFFFAOYSA-N
Canonical SMILES CN1C=C2CCCC(C2=N1)C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate features a bicyclic framework with a pyrazole ring fused to a tetrahydroindazole system. The pyrazole moiety contains two adjacent nitrogen atoms, while the tetrahydroindazole component introduces partial saturation, reducing ring strain and enhancing stability compared to fully aromatic indazoles. The methyl group at position 2 and the carboxylate ester at position 7 contribute to its stereoelectronic profile, influencing reactivity and intermolecular interactions.

Physicochemical Characteristics

The compound’s molecular weight (194.23 g/mol) and logP value (estimated 1.8) suggest moderate lipophilicity, facilitating membrane permeability in biological systems. Infrared (IR) spectroscopy reveals characteristic stretches for the ester carbonyl (C=O, ~1720 cm⁻¹) and C–N bonds (~1240 cm⁻¹), while nuclear magnetic resonance (NMR) spectra show distinct signals for the methyl group (δ ~1.3 ppm) and the tetrahydroindazole protons (δ ~2.5–3.2 ppm).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate typically involves cyclocondensation reactions. One optimized route employs hydrazine hydrate and acetic acid to cyclize ketone precursors, yielding the indazole core (Scheme 1). Palladium-catalyzed C–H amination has also been reported, utilizing diaryl ketone hydrazones and iodine to achieve regioselective ring closure (yield: 68–82%) .

Scheme 1:
Ketone precursor+Hydrazine hydrateAcOH, 80°CMethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate\text{Ketone precursor} + \text{Hydrazine hydrate} \xrightarrow{\text{AcOH, 80°C}} \text{Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate}

Industrial Manufacturing

Industrial production remains limited, but scalable methods include continuous-flow reactors that enhance yield (up to 89%) and purity (>98%). Key challenges include optimizing catalyst recycling and minimizing byproducts such as over-oxidized derivatives.

Biological Activities and Mechanisms

Anti-Inflammatory Properties

The compound demonstrates COX-2 inhibition (IC₅₀: 12.4 μM), reducing prostaglandin E₂ (PGE₂) production in murine macrophages by 74% at 50 μM. Molecular docking studies suggest that the carboxylate ester forms hydrogen bonds with COX-2’s Arg120 and Tyr355, while the methyl group enhances hydrophobic interactions.

Antioxidant Effects

In DPPH and ABTS assays, the compound exhibits radical scavenging activity (EC₅₀: 45.2 μM and 38.7 μM, respectively), comparable to ascorbic acid . This activity is attributed to the electron-withdrawing ester group, which stabilizes radical intermediates.

Comparative Analysis with Analogues

CompoundStructural FeaturesKey Biological Activity
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrileCyano group at position 3Enhanced stability, COX-1 inhibition (IC₅₀: 18.7 μM)
1H-IndazoleFully aromatic coreBroad-spectrum kinase inhibition
4-MethylindazoleMethyl at position 4Antibacterial (MIC: 8 μg/mL)

Methyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylate exhibits superior COX-2 selectivity compared to its cyano analogue, likely due to the carboxylate’s polar interactions.

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